3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione
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Overview
Description
3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione is a complex organic compound with the molecular formula C18H33N5O3. This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of DNA and RNA. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the methyl, nonyl, and prop-2-enylamino groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the substitution and addition reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and other nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the replacement of functional groups with new ones introduced by the nucleophiles.
Scientific Research Applications
3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying purine derivatives.
Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting purine-related pathways.
Industry: Utilized in the production of specialized chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and identify the primary molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Methylxanthine: A related purine derivative with similar structural features but different functional groups.
Caffeine: Another purine derivative known for its stimulant effects, differing in its methylation pattern.
Theobromine: Similar to caffeine, with distinct pharmacological properties.
Uniqueness
3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-4-6-7-8-9-10-11-13-23-14-15(20-17(23)19-12-5-2)22(3)18(25)21-16(14)24/h5H,2,4,6-13H2,1,3H3,(H,19,20)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNYCVQHCOYENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1NCC=C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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